
Phenyl tert-butylcarbonochloridimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl tert-butylcarbonochloridimidothioate is an organic compound with a complex structure that includes phenyl, tert-butyl, carbonochloridimidothioate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl tert-butylcarbonochloridimidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl chloride with phenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonochloridimidothioate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Phenyl tert-butylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Phenyl tert-butylcarbonochloridimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Phenyl tert-butylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications of the target molecules, affecting their function and activity. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Phenyl tert-butylcarbonochloridimidothioate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the tert-butyl and carbonochloridimidothioate groups.
tert-Butyl isothiocyanate: Contains the tert-butyl and isothiocyanate groups but lacks the phenyl and carbonochloridimidothioate groups.
Phenyl tert-butylcarbamate: Similar structure but with a carbamate group instead of the carbonochloridimidothioate group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
90496-27-8 |
|---|---|
分子式 |
C11H14ClNS |
分子量 |
227.75 g/mol |
IUPAC 名称 |
N-tert-butyl-1-phenylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C11H14ClNS/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI 键 |
ZXVJLUVKHQWUCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(SC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


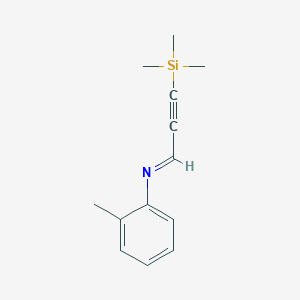
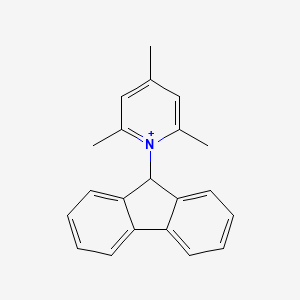
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
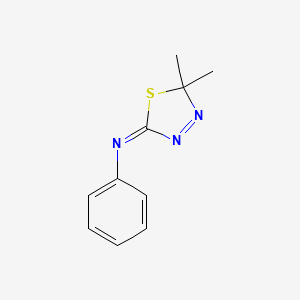
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
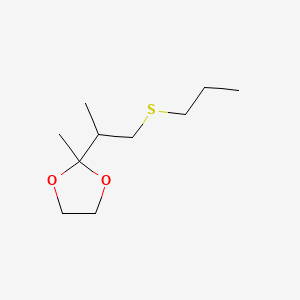
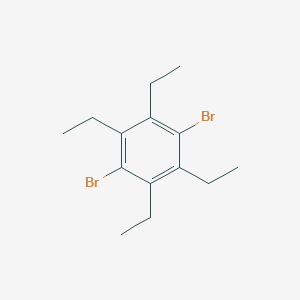
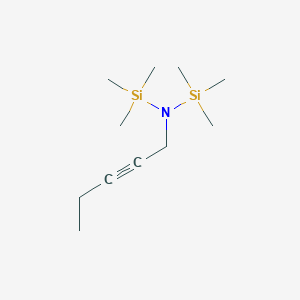
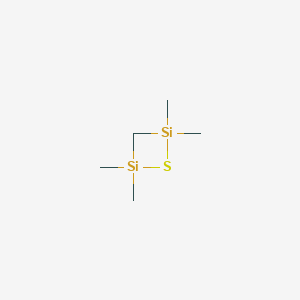
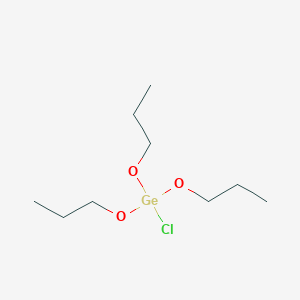

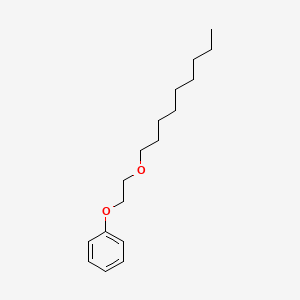

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
